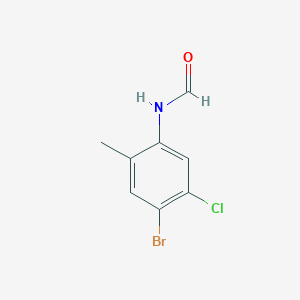![molecular formula C15H19N3O2S B2626235 Benzo[d]thiazol-6-yl(4-(2-hydroxypropyl)piperazin-1-yl)methanone CAS No. 1396849-83-4](/img/structure/B2626235.png)
Benzo[d]thiazol-6-yl(4-(2-hydroxypropyl)piperazin-1-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of benzothiazole derivatives, including “Benzo[d]thiazol-6-yl(4-(2-hydroxypropyl)piperazin-1-yl)methanone”, has been achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc .
Molecular Structure Analysis
The molecular structure of “Benzo[d]thiazol-6-yl(4-(2-hydroxypropyl)piperazin-1-yl)methanone” is characterized by the presence of a benzothiazole ring, a piperazine ring, and a methanone group.
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of benzothiazole derivatives like “Benzo[d]thiazol-6-yl(4-(2-hydroxypropyl)piperazin-1-yl)methanone” include diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc .
科学的研究の応用
Sure! Here is a comprehensive analysis of the scientific research applications of Benzo[d]thiazol-6-yl(4-(2-hydroxypropyl)piperazin-1-yl)methanone, focusing on six unique applications:
Anti-Tubercular Agents
Benzo[d]thiazole derivatives have shown significant potential as anti-tubercular agents. Recent studies highlight their ability to inhibit Mycobacterium tuberculosis, the bacterium responsible for tuberculosis. These compounds exhibit better inhibition potency compared to standard reference drugs, making them promising candidates for developing new anti-tubercular therapies .
Anti-Inflammatory Agents
Research has demonstrated that derivatives of Benzo[d]thiazole possess notable anti-inflammatory properties. These compounds can inhibit key enzymes involved in the inflammatory process, such as COX-1 and COX-2. Molecular docking studies support their potential as effective anti-inflammatory agents, which could be beneficial in treating various inflammatory conditions .
Anti-Cancer Agents
Benzo[d]thiazole derivatives have been investigated for their anti-cancer properties. Studies have shown that these compounds exhibit cytotoxic effects against various human cancer cell lines, including MGC-803 (gastric cancer), HepG-2 (liver cancer), T24 (bladder cancer), and NCI-H460 (lung cancer). Their ability to induce cell death in cancer cells makes them promising candidates for cancer therapy .
Quorum Sensing Inhibitors
Quorum sensing is a mechanism used by bacteria to coordinate their behavior, including biofilm formation and virulence. Benzo[d]thiazole derivatives have been identified as potential quorum sensing inhibitors, which can disrupt bacterial communication without being antibiotic. This property is particularly valuable in developing new strategies to combat bacterial infections and reduce antibiotic resistance .
Antimicrobial Agents
The antimicrobial activity of Benzo[d]thiazole derivatives has been extensively studied. These compounds have shown effectiveness against a wide range of bacterial and fungal pathogens. Their broad-spectrum antimicrobial properties make them suitable for developing new antimicrobial agents to address the growing issue of drug-resistant infections .
Safety and Hazards
The safety and hazards associated with “Benzo[d]thiazol-6-yl(4-(2-hydroxypropyl)piperazin-1-yl)methanone” are not explicitly mentioned in the available resources. It is not intended for human or veterinary use and is available for research use only.
将来の方向性
The future directions for the research on “Benzo[d]thiazol-6-yl(4-(2-hydroxypropyl)piperazin-1-yl)methanone” and similar benzothiazole derivatives could involve further exploration of their anti-tubercular activity, development of more efficient synthetic pathways, and investigation of their mechanism of action .
特性
IUPAC Name |
1,3-benzothiazol-6-yl-[4-(2-hydroxypropyl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O2S/c1-11(19)9-17-4-6-18(7-5-17)15(20)12-2-3-13-14(8-12)21-10-16-13/h2-3,8,10-11,19H,4-7,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZNJGRBLQIWIRR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1CCN(CC1)C(=O)C2=CC3=C(C=C2)N=CS3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzo[d]thiazol-6-yl(4-(2-hydroxypropyl)piperazin-1-yl)methanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Sodium;2-hydroxy-4-[2-[1-(4-methylphenyl)tetrazol-5-yl]sulfanylacetyl]phenolate](/img/structure/B2626154.png)

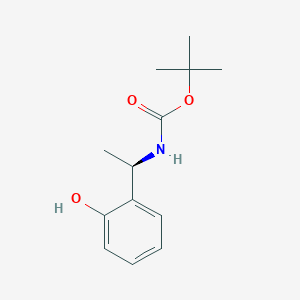

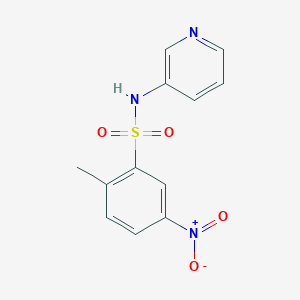
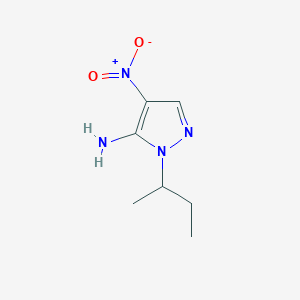
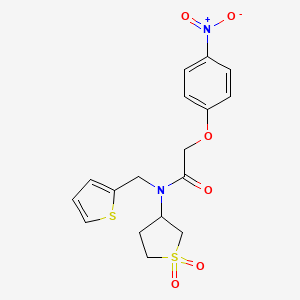

![3,4,5-trimethoxy-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide](/img/structure/B2626166.png)
![N-[[1-(4-Hydroxyoxan-4-yl)cyclopropyl]methyl]but-2-ynamide](/img/structure/B2626168.png)

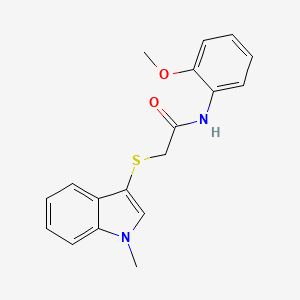
![ethyl 2-{4-[5-(furan-2-yl)-1-(thiophene-2-carbonyl)-4,5-dihydro-1H-pyrazol-3-yl]phenoxy}acetate](/img/structure/B2626174.png)
